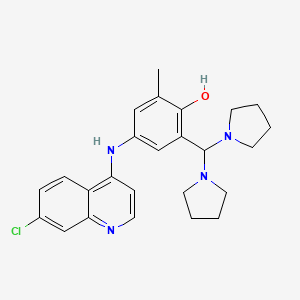

N'-(1,6-Dimethylergolin-8-yl)-N,N-dimethylsulfuric diamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

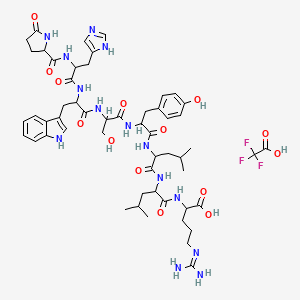

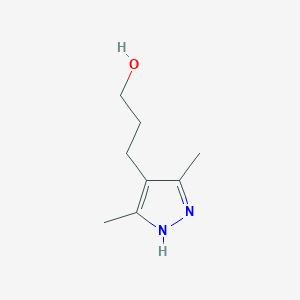

Mesulergine est un composé appartenant au groupe des ergolines, connu pour son interaction avec les récepteurs de la sérotonine et de la dopamine. Il a été initialement étudié pour son potentiel dans le traitement de la maladie de Parkinson et de l’hyperprolactinémie, bien qu’il n’ait jamais été commercialisé en raison d’effets indésirables observés lors des essais cliniques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Mesulergine peut être synthétisé par une série de réactions chimiques impliquant des dérivés de l’ergoline. La voie de synthèse implique généralement la réaction de l’ergoline avec la diméthylsulfamide dans des conditions contrôlées pour former le composé souhaité .

Méthodes de production industrielle

La production industrielle de mesulergine impliquerait une synthèse à grande échelle utilisant des réactions chimiques similaires mais optimisées pour des rendements et une pureté plus élevés. Le processus comprendrait des mesures rigoureuses de contrôle de la qualité pour garantir la cohérence et la sécurité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Mesulergine subit diverses réactions chimiques, notamment :

Oxydation : Mesulergine peut être oxydé pour former différents métabolites.

Réduction : Le composé peut être réduit dans des conditions spécifiques pour produire différents dérivés.

Substitution : Mesulergine peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d’autres.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium peuvent être utilisés.

Substitution : Des réactifs tels que les halogènes et les agents alkylants sont souvent utilisés.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers métabolites et dérivés qui conservent certaines des propriétés pharmacologiques du composé parent .

Applications de la recherche scientifique

Biologie : Étudié pour ses effets sur les voies cellulaires et l’activité des récepteurs.

Applications De Recherche Scientifique

Biology: Investigated for its effects on cellular pathways and receptor activity.

Mécanisme D'action

Mesulergine exerce ses effets en interagissant avec plusieurs récepteurs de la sérotonine et de la dopamine. Il agit comme un agoniste aux récepteurs de type dopamine D2 et de sérotonine 5-HT6, tout en servant d’antagoniste aux récepteurs de sérotonine 5-HT2A, 5-HT2B, 5-HT2C et 5-HT7. Cette interaction complexe avec divers récepteurs influence de nombreuses voies moléculaires, contribuant à ses effets pharmacologiques .

Comparaison Avec Des Composés Similaires

Composés similaires

Bromocriptine : Un autre dérivé de l’ergoline utilisé dans le traitement de la maladie de Parkinson et de l’hyperprolactinémie.

Cabergoline : Un agoniste de la dopamine avec des applications similaires.

Unicité

Le profil unique de Mesulergine réside dans son large spectre d’interactions avec les récepteurs, en particulier son double rôle d’agoniste et d’antagoniste à différents récepteurs de la sérotonine et de la dopamine. Cela en fait un outil précieux dans la recherche pour comprendre la dynamique des récepteurs et développer de nouveaux agents thérapeutiques .

Propriétés

IUPAC Name |

9-(dimethylsulfamoylamino)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O2S/c1-20(2)25(23,24)19-13-9-15-14-6-5-7-16-18(14)12(10-21(16)3)8-17(15)22(4)11-13/h5-7,10,13,15,17,19H,8-9,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVHTNZNKOSCNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)NS(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40860802 |

Source

|

| Record name | N'-(1,6-Dimethylergolin-8-yl)-N,N-dimethylsulfuric diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40860802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-[[4-[[4-[[4-[[4-[[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B12293656.png)

![(2,6-Dihydroxy-5,9-dimethyl-14-methylidene-5-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)methyl acetate](/img/structure/B12293662.png)

![1-[5-Chloro-2-(2.4-dichlorophenoxy)phenylethanone]-D3](/img/structure/B12293691.png)

![(S)-N-[(S)-2-Methyl-1-oxobutyl]-L-phenylalanine (S)-1-[(2S,3S)-3-acetoxy-1-[(S)-2-amino-3-methyl-1-oxobutyl]-2-pyrrolidinyl]-2-carboxyethyl ester](/img/structure/B12293698.png)

![2-Chloro-7-(4-fluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12293703.png)

![(4aR,8aR)-1-ethyl-2,2-dioxo-4,5,6,7,8,8a-hexahydro-3H-benzo[c]thiazine-4a-carboxylic acid](/img/structure/B12293708.png)